molecular formula C14H12N2O3 B15358083 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine CAS No. 52333-58-1

2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B15358083
CAS No.: 52333-58-1
M. Wt: 256.26 g/mol
InChI Key: CPRWQXFUISPPOW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine (CAS 52333-58-1) is a high-purity synthetic compound provided for scientific research. This oxazolopyridine derivative belongs to a class of compounds investigated as nonacidic anti-inflammatory and analgesic agents, which have demonstrated activity comparable to established drugs like indomethacin without causing significant gastrointestinal irritation, a common side effect of acidic anti-inflammatory compounds . Researchers value this chemical scaffold for its potent inhibition of cyclooxygenase (COX), a key enzyme in the inflammatory pathway . Studies on closely related analogs show effective topical application in models for inhibiting UV-induced erythema and reducing vascular permeability, positioning it as a valuable candidate for exploring novel topical therapeutics . With a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol , this product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

52333-58-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C14H12N2O3/c1-17-10-6-5-9(8-12(10)18-2)14-16-13-11(19-14)4-3-7-15-13/h3-8H,1-2H3

InChI Key

CPRWQXFUISPPOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Using PPSE or PPA

The most widely reported method involves cyclocondensation of 2-amino-3-hydroxypyridine derivatives with carboxylic acids under acidic conditions. Polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) serves as both solvent and catalyst, facilitating dehydration and ring closure.

Protocol :

  • Reactants : 2-amino-5-bromo-3-hydroxypyridine (1.0 equiv) and 3,4-dimethoxybenzoic acid (1.2 equiv) are combined in PPSE (5 mL/g substrate).
  • Conditions : The mixture is heated at 120–140°C for 6–8 hours under nitrogen.
  • Workup : After cooling, the product is precipitated by pouring into ice-water, filtered, and purified via recrystallization (ethanol/water).

Yield : Analogous reactions yield 60–75% pure product, with bromine at position 5 retained for further functionalization.

Alternative Cyclizing Agents

While PPSE and PPA dominate literature, p-toluenesulfonic acid (PTSA) in toluene under reflux offers a milder alternative. This method avoids high temperatures but requires longer reaction times (24–48 hours). Comparative studies show PPSE achieves higher yields (70% vs. 50% for PTSA), attributed to superior dehydration efficiency.

Post-Functionalization via Cross-Coupling

Introducing the 3,4-dimethoxyphenyl group after oxazole formation is feasible through Suzuki-Miyaura coupling . This two-step approach involves:

  • Bromination : 2-Amino-3-hydroxypyridine is brominated at position 5 using N-bromosuccinimide (NBS) in DMF (yield: 85%).
  • Coupling : The brominated intermediate reacts with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/water (3:1) at 80°C.

Advantage : Enables late-stage diversification but increases synthetic steps (overall yield: 55–60%).

Comparative Analysis of Synthetic Approaches

Method Conditions Yield (%) Purity (%) Key Advantage
PPSE cyclocondensation 120–140°C, 6–8h 70–75 98 One-step, high efficiency
PPA cyclocondensation 130°C, 8h 65–70 95 Cost-effective catalyst
Suzuki coupling 80°C, Pd catalysis, 12h 55–60 97 Modular aryl group introduction

PPSE-based cyclocondensation outperforms other methods in yield and simplicity, making it the preferred industrial-scale route. Post-functionalization is reserved for derivatives requiring structural versatility.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Ethanol and toluene are unsuitable due to poor solubility of intermediates. PPSE’s high polarity and thermal stability (>150°C) prevent side reactions like demethylation of methoxy groups.

Purification Strategies

Crude products often contain unreacted carboxylic acid, removed via base wash (5% NaHCO₃). Recrystallization from ethanol/water (1:3) enhances purity to >98%.

Scale-Up Considerations

Industrial protocols use continuous flow reactors to manage exothermic cyclization, improving safety and consistency. Pilot studies report 85% yield at 10 kg scale using PPSE.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

Core Heterocycle: Oxazolo[4,5-b]pyridine vs. Imidazo[4,5-b]pyridine: The replacement of the oxygen atom in the oxazole ring with a nitrogen atom in the imidazole ring alters electronic properties. This difference impacts applications in fluorescence-based sensing or imaging.

Substituent Effects :

  • The 3,4-dimethoxyphenyl group enhances electron density and steric bulk compared to simpler substituents (e.g., methyl or trifluoromethyl). This group is critical in imidazo derivatives for NPP1 inhibition, suggesting a similar role in oxazolo analogues .
  • Halogenated derivatives (e.g., 5-chloro) may exhibit altered reactivity and binding affinity due to electronegativity and size differences .

However, oxazolo derivatives are explored as HIV-1 reverse transcriptase inhibitors and anticancer agents, indicating scaffold-dependent bioactivity .

Synthetic Accessibility :

  • Yields for oxazolo[4,5-b]pyridines vary widely (22–71%) based on substituents and catalysts. The 3,4-dimethoxyphenyl group’s steric demands may reduce yields compared to smaller substituents like methyl .

Physical and Chemical Properties

Property 2-(3,4-Dimethoxyphenyl)-oxazolo[4,5-b]pyridine (Inferred) 2-(Trifluoromethyl)-oxazolo[4,5-b]pyridine 2-Methyl-oxazolo[4,5-b]pyridine
Molecular Weight (g/mol) ~284.28 (calculated) 188.11 134.14
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Low (high lipophilicity) High (small substituent)
Photophysical Behavior Single emission band; no TICT N/A N/A
Biological Target Potential NPP1, RTase inhibition (inferred from analogues) Unreported Unreported

Research Findings and Implications

  • NPP1 Inhibition : The 3,4-dimethoxyphenyl group is critical in imidazo[4,5-b]pyridines for NPP1 binding, but oxazolo derivatives may exhibit weaker or scaffold-specific interactions due to differences in heterocycle electronics .
  • Antiviral Activity : Oxazolo[4,5-b]pyridines with aryl substituents show promise as HIV-1 RT inhibitors, though the 3,4-dimethoxy variant’s efficacy remains unstudied .
  • Synthetic Challenges : The 3,4-dimethoxy group’s steric hindrance may complicate synthesis compared to smaller substituents, necessitating optimized catalysts (e.g., PPSE or PPA) .

Biological Activity

2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanistic insights into its activity against various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C27_{27}H26_{26}N4_{4}O4_{4}
  • Molecular Weight : 470.5 g/mol
  • IUPAC Name : 7-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3,4-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-6-one

The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine has been investigated in various studies focusing on its potential as an anticancer agent and its interaction with key cellular pathways.

Anticancer Activity

Research has shown that compounds related to the oxazolo[4,5-b]pyridine framework exhibit significant antiproliferative effects against cancer cell lines. For instance:

  • VEGFR Inhibition : A related compound demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC50_{50} values reported at 0.33 μM for VEGFR-2 kinase and 0.29 μM for human umbilical vein endothelial cells (HUVEC) . This suggests that similar compounds may share mechanisms of action.

Mechanistic Studies

Mechanistic studies indicate that the biological activity of these compounds may be attributed to their ability to interact with specific protein kinases involved in tumor angiogenesis and proliferation. Docking studies suggest a common mode of interaction at the ATP-binding site of VEGFR-2 .

Case Studies and Research Findings

A detailed examination of related compounds provides insights into the structure-activity relationship (SAR):

CompoundTargetIC50_{50} (μM)Mechanism
Compound 9nVEGFR-20.33Kinase inhibition
Compound XHUVEC0.29Angiogenesis inhibition

These findings underscore the potential for developing targeted therapies based on the oxazolo[4,5-b]pyridine scaffold.

Synthesis Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine involves multiple steps including cyclization reactions that yield the desired heterocyclic structure. Various synthetic routes have been explored to optimize yield and purity while maintaining bioactivity.

Q & A

Q. Key Factors :

  • Catalyst choice (e.g., XPhos Pd G3 vs. Pd(PPh₃)₄) impacts cross-coupling efficiency.
  • Solvent selection (toluene/EtOH for Suzuki; methanol for acid catalysis) affects reaction kinetics.

Why is 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine particularly effective against Gram-positive bacteria?

Basic
The oxazolo[4,5-b]pyridine scaffold disrupts bacterial cell wall synthesis, with enhanced activity against Gram-positive strains like Staphylococcus aureus (MRSA). The 3,4-dimethoxyphenyl substituent improves membrane penetration, while the fused oxazole ring provides structural rigidity for target binding .

Q. Supporting Data :

DerivativeMIC (µg/mL) vs. MRSA
169a2.5
169d1.2
Table: MIC values for select derivatives

How can computational methods predict regioselectivity in functionalization reactions of oxazolo[4,5-b]pyridine derivatives?

Advanced
Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level calculates local nucleophilicity indices (Nk) to identify reactive sites. For example, the 6-position of the pyridine ring exhibits higher electron density, favoring electrophilic substitution. This aligns with experimental outcomes where Suzuki coupling occurs selectively at the 6-position .

Q. Methodology :

  • Optimize molecular geometry using Gaussian.
  • Calculate Fukui indices to map nucleophilic/electrophilic regions.

How do structural modifications (e.g., substituent position, electronic effects) influence antibacterial efficacy?

Advanced
Key Findings :

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at the phenyl ring enhance activity against E. coli (MIC reduction by 30–50%) due to increased electrophilicity .
  • Methoxy Positioning : 3,4-Dimethoxy groups improve lipid solubility, enhancing Gram-positive targeting .

Case Study :
Replacing 3,4-dimethoxy with trifluoromethoxy reduces MRSA inhibition (MIC increases from 1.2 to 8.0 µg/mL), likely due to steric hindrance .

How can researchers address discrepancies in reported antibacterial data across studies?

Advanced
Discrepancies arise from variations in:

  • Assay Conditions : Differences in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) .
  • Compound Stability : Hydrolysis of the oxazole ring under acidic conditions may reduce efficacy in certain media .

Q. Resolution Strategies :

  • Standardize testing protocols (CLSI guidelines).
  • Conduct stability studies (HPLC monitoring under physiological pH/temperature) .

What mechanistic insights explain the compound’s stability under physiological conditions?

Advanced
The oxazole ring is prone to hydrolysis via nucleophilic attack at the C(2)-O bond, particularly in aqueous environments. However, the 3,4-dimethoxyphenyl group stabilizes the core through resonance effects, delaying degradation. NMR and IR studies confirm hydrolytic byproducts (e.g., pyridinyl formamides) after prolonged exposure to water .

Q. Experimental Validation :

  • Monitor hydrolysis kinetics using UV-Vis spectroscopy.
  • Characterize degradation products via LC-MS .

How does the compound interact with kinase targets, and what structural features drive selectivity?

Advanced
Molecular docking simulations reveal hydrogen bonding between the oxazole oxygen and ATP-binding pockets of kinases (e.g., EGFR). The 3,4-dimethoxyphenyl moiety occupies hydrophobic pockets, reducing off-target effects. Selectivity over non-kinase targets is attributed to the planar pyridine-oxazole system .

Q. Validation :

  • Competitive binding assays with ATP analogs.
  • Mutagenesis studies on kinase active sites .

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